2,3-Oxidosqualene
Overview
Description
2,3-Oxidosqualene, also known as Squalene oxide, 2,3-Squalene oxide, Squalene epoxide, or Squalene-2,3-epoxide, is an intermediate in the synthesis of the cell membrane sterol precursors lanosterol and cycloartenol, as well as saponins . It is formed when squalene is oxidized by the enzyme squalene monooxygenase .
Synthesis Analysis
All sterols found in nature are directly synthesized from (S)-2,3-oxidosqualene . In a study, (S)-2,3-oxidosqualene was introduced into E. coli by mining and recruiting heterologous enzymes and activation of the endogenous pathway . The ability of E. coli to synthesize (S)-2,3-oxidosqualene was demonstrated .Molecular Structure Analysis
The molecular structure of this compound is complex and involves the formation of five ring structures, thirteen covalent bonds, and nine stereo centers . The cyclization of this compound to tetra- or pentacyclic triterpenes involves three distinct steps: acid-catalyzed opening of the epoxide ring; concerted or not concerted cyclization to give a tetra- or pentacyclic carbonium ion; the concerted backbone rearrangement to lanosterol, cycloartenol or similar tetra- or pentacyclic triterpenes .Chemical Reactions Analysis
Oxidosqualene cyclase (OSC), the key rate-limiting enzyme of the triterpene biosynthetic pathway, catalyzes this compound into sterols and triterpenes with different skeletons through the chair–boat–chair (CBC) conformation or chair–chair–chair (CCC) conformation .Physical and Chemical Properties Analysis
This compound has a chemical formula of C30H50O and a molar mass of 426.717 g/mol . It is a substrate of the this compound cyclase lanosterol synthase .Scientific Research Applications
Role in Plant Defense Mechanisms
Triterpenes, products of the 2,3-oxidosqualene pathway, play a critical role in plant defense against microorganisms and various stresses. Oxidosqualene cyclase (OSC), a key enzyme in this pathway, is responsible for converting this compound into sterols and triterpenes with different structures. This process has significant implications for pharmacological applications due to the biological activities of these compounds, which include their use as functional foods and drugs (Wang, Wei, & Feng, 2022).
Inhibitory Studies
Research has shown that specific molecules, such as 2-aza-2,3-dihydrosqualene and its derivatives, are effective inhibitors of this compound cyclase in both animals and plants. These studies provide insights into the enzyme's functionality and potential targets for pharmacological interventions (Duriatti et al., 1985).
Enzyme Properties and Mechanism
Investigations into the properties of 2,3‐oxidosqualene‐cycloartenol cyclase from various sources, such as Ochromonas malhamensis, have helped understand the conversion process from this compound to lanosterol and other triterpenes. These studies shed light on the enzyme's solubilization, purification, and physical properties, contributing to our knowledge of sterol biosynthesis (Beastall, Rees, & Goodwin, 1971).
Structural and Functional Studies
The structure-function relationships of oxidosqualene cyclases, particularly in the context of their role in sterol biosynthesis, have been extensively studied. For instance, research on Saccharomyces cerevisiae oxidosqualene-lanosterol cyclase has provided significant insights into the enzyme's reaction mechanism and structure, which is critical for understanding the biosynthesis of sterols and triterpenes (Wu, Chang, Liu, & Wang, 2008).
Synthetic Applications
Efficient and enantioselective synthesis processes for this compound have been developed, which are crucial for producing this compound in laboratory settings. These synthetic methodologies are vital for research and potential therapeutic applications (Corey, Yi, & Matsuda, 1992).
Mechanism of Action
The enzymatic cyclization of 2,3-oxidosqualene to tetra- or pentacyclic triterpenes may be ideally separated into three distinct steps: acid-catalyzed opening of the epoxide ring; concerted or not concerted cyclization to give a tetra- or pentacyclic carbonium ion; the concerted backbone rearrangement to lanosterol, cycloartenol or similar tetra- or pentacyclic triterpenes .
Properties
IUPAC Name |
2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIMSPSDBYKPPY-BANQPHDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50900960 | |
Record name | 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-heneicosapentaenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50900960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7200-26-2 | |
Record name | 2,3-Oxidosqualene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7200-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Oxidosqualene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007200262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-heneicosapentaenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50900960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SQUALENE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y5JJZ8E4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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